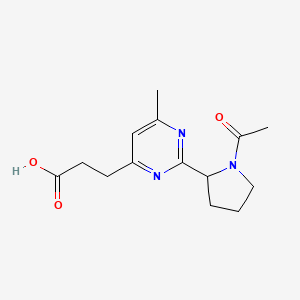
3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyrimidin-4-yl)propanoic acid
説明
3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyrimidin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyrimidin-4-yl)propanoic acid, with the CAS number 1316218-21-9, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 277.32 g/mol. The structure consists of a pyrrolidine ring attached to a pyrimidine moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₃ |
| Molecular Weight | 277.32 g/mol |
| CAS Number | 1316218-21-9 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structural features possess antimicrobial properties, suggesting potential efficacy against various pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
- Neuroprotective Properties : Given its structural similarity to other neuroactive compounds, it may have implications in neuroprotection and cognitive enhancement.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various pyrimidine derivatives, including similar compounds to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Study 2: Anti-inflammatory Activity
In an experimental model of inflammation, researchers administered the compound to mice subjected to lipopolysaccharide (LPS) treatment. The results demonstrated a marked reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to the control group, highlighting its anti-inflammatory properties.
Research Findings Summary
Research has consistently pointed towards the potential of this compound as a multi-functional agent in pharmacology. Below is a summary of findings from various studies:
科学的研究の応用
Antitumor Activity
Preliminary studies indicate that derivatives of this compound exhibit significant antitumor activity. For instance, research has shown that similar compounds can inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in malignant cells, suggesting that this compound could serve as a lead for developing new anticancer agents.
Case Study: Antitumor Efficacy
A study published in a peer-reviewed journal highlighted the efficacy of related compounds in inhibiting cancer cell growth. The results demonstrated that these compounds could effectively induce apoptosis through specific signaling pathways, warranting further investigation into their potential as therapeutic agents in oncology.
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Research indicates that it can inhibit specific kinases involved in critical cell signaling pathways, which may lead to decreased cell proliferation and increased apoptosis in cancer cells.
Case Study: Enzyme Interaction
A detailed investigation into enzyme interactions revealed that this compound could selectively inhibit certain kinases. This inhibition was linked to altered metabolic pathways in cancer cells, emphasizing the need for further studies to identify the exact enzymes targeted by this compound.
特性
IUPAC Name |
3-[2-(1-acetylpyrrolidin-2-yl)-6-methylpyrimidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-9-8-11(5-6-13(19)20)16-14(15-9)12-4-3-7-17(12)10(2)18/h8,12H,3-7H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSQDZDXOVQAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCN2C(=O)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















